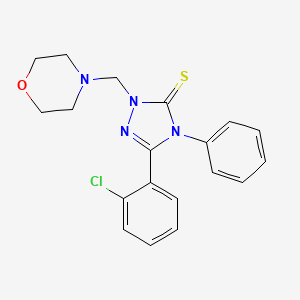

![molecular formula C23H21N3O4 B3455051 N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3,4,5-trimethoxybenzamide](/img/structure/B3455051.png)

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3,4,5-trimethoxybenzamide

Overview

Description

MMV665898 is a compound known for its potential in inhibiting glucose transporters, particularly in the context of malaria research. It is part of a group of compounds identified for their ability to interfere with the glucose uptake mechanisms of the malaria parasite, Plasmodium falciparum .

Mechanism of Action

Target of Action

TCMDC-125796, also known as N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3,4,5-trimethoxybenzamide, primarily targets the Plasmodium falciparum cytoplasmic asparaginyl-tRNA synthetase (PfAsnRS) . This enzyme plays a crucial role in protein synthesis by attaching asparagine to its cognate tRNA . It is present in all stages of the Plasmodium life cycle, making it an attractive target for antimalarial drugs .

Mode of Action

TCMDC-125796 interacts with its target through a mechanism known as reaction hijacking . This compound acts as a pro-inhibitor, undergoing enzyme-mediated production of an Asn-TCMDC-125796 adduct . This adduct formation inhibits protein translation and activates the amino acid starvation response . Notably, human AsnRS is much less susceptible to this reaction hijacking mechanism .

Biochemical Pathways

The inhibition of PfAsnRS by TCMDC-125796 affects the protein translation pathway, leading to an amino acid starvation response . This response disrupts the normal functioning of the parasite, thereby exerting an antimalarial effect .

Pharmacokinetics

It’s worth noting that poor adme profile is a common reason for clinical trial failures . Therefore, optimizing these properties is a critical step in drug development .

Result of Action

The molecular and cellular effects of TCMDC-125796’s action primarily involve the disruption of protein synthesis within the Plasmodium parasite . This disruption leads to an amino acid starvation response, which is detrimental to the parasite’s survival .

Action Environment

These can include genetic factors, related cytokines, diet, and early colonization of intestinal microbiota . Understanding these factors is crucial for optimizing drug performance and patient outcomes.

Preparation Methods

The synthesis of MMV665898 involves several steps, typically starting with the selection of appropriate precursor molecules. The synthetic route often includes:

Chemical Reactions Analysis

MMV665898 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles, leading to the formation of different derivatives.

Major Products: The reactions typically yield products that retain the core structure of MMV665898 but with modifications that enhance its biological activity or stability

Scientific Research Applications

MMV665898 has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study glucose transporter inhibition.

Biology: Investigated for its effects on cellular glucose uptake and metabolism.

Medicine: Potential therapeutic agent for treating malaria by targeting the glucose transport mechanisms of Plasmodium falciparum.

Industry: Utilized in the development of new antimalarial drugs and as a reference compound in high-throughput screening assays

Comparison with Similar Compounds

MMV665898 is compared with other glucose transporter inhibitors such as:

- MMV020548

- MMV665941

- MMV009085

- MMV000326

- MMV665879

What sets MMV665898 apart is its high potency and selectivity for the malaria parasite’s glucose transporters, making it a promising candidate for further development as an antimalarial agent .

Properties

IUPAC Name |

N-[4-(1H-benzimidazol-2-yl)phenyl]-3,4,5-trimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N3O4/c1-28-19-12-15(13-20(29-2)21(19)30-3)23(27)24-16-10-8-14(9-11-16)22-25-17-6-4-5-7-18(17)26-22/h4-13H,1-3H3,(H,24,27)(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIDJWZIOMBFHID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-CHLOROPHENYL)-4-{4-[4-(3-CHLOROPHENYL)PIPERAZINE-1-CARBONYL]BENZOYL}PIPERAZINE](/img/structure/B3454969.png)

![1-[3-(1,2,3,4-TETRAHYDROQUINOLINE-1-CARBONYL)BENZOYL]-1,2,3,4-TETRAHYDROQUINOLINE](/img/structure/B3454977.png)

![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-fluorobenzamide](/img/structure/B3454993.png)

![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-4-fluorobenzamide](/img/structure/B3455009.png)

![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-methylbenzamide](/img/structure/B3455014.png)

![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-4-methoxybenzamide](/img/structure/B3455029.png)

![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-3-methyl-4-nitrobenzamide](/img/structure/B3455031.png)

![3,4,5-trimethoxy-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B3455054.png)

![N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3,4,5-trimethoxybenzamide](/img/structure/B3455056.png)

![5,5'-oxybis[2-(6-methyl-2-pyridinyl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B3455081.png)